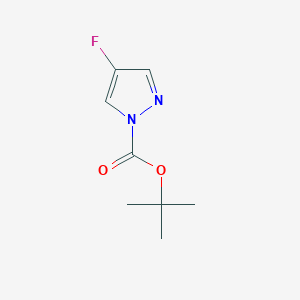

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

Description

Properties

Molecular Formula |

C8H11FN2O2 |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

tert-butyl 4-fluoropyrazole-1-carboxylate |

InChI |

InChI=1S/C8H11FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 |

InChI Key |

NFGBAPKJNSATOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

- Reagents : Di-tert-butyl dicarbonate and 1H-pyrazole-4-carbaldehyde.

- Solvent : Acetonitrile (MeCN).

- Temperature : Room temperature (~25 °C).

- Time : 18 hours stirring.

- Workup : Concentration under reduced pressure, aqueous extraction with ethyl acetate, acid wash (0.5 M HCl), brine wash, drying, and concentration.

- Yield : High, approximately 98%.

Reaction Summary Table

| Parameter | Details |

|---|---|

| Starting materials | 1H-pyrazole-4-carbaldehyde (20.81 mmol) |

| Protecting agent | Di-tert-butyl dicarbonate (20.81 mmol) |

| Solvent | Acetonitrile (21 mL) |

| Temperature | 25 °C |

| Reaction time | 18 hours |

| Workup | Extraction with EtOAc, acid and brine wash |

| Yield | 98% |

| Product state | Pale yellow solid |

This method is well-documented and provides a reliable route to the tert-butyl protected pyrazole aldehyde intermediate, which is crucial for subsequent fluorination steps.

Fluorination Strategies for Pyrazole Derivatives

Direct fluorination at the 4-position of pyrazole rings can be challenging due to regioselectivity and reactivity issues. Common approaches include:

Electrophilic Fluorination

- Using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Typically performed on pyrazole derivatives bearing electron-withdrawing groups to direct fluorination.

- Reaction conditions often involve mild heating or room temperature in polar aprotic solvents (e.g., acetonitrile, dichloromethane).

Nucleophilic Substitution on Halogenated Precursors

- Starting from 4-halopyrazole derivatives (e.g., 4-chloro or 4-bromo pyrazoles).

- Fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar solvents.

- Elevated temperatures may be required to facilitate substitution.

Fluorination via Diazonium Salt Intermediates

- Conversion of amino-pyrazole derivatives to diazonium salts followed by fluorination.

- This method is less common due to instability of intermediates.

Proposed Preparation Method for tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

Based on the above, a plausible synthetic route is:

- Synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate as described in section 2.

- Conversion of the formyl group to a suitable leaving group or direct fluorination :

- Oxidation of the aldehyde to 4-carboxylic acid or conversion to 4-halopyrazole.

- Subsequent nucleophilic fluorination using fluoride salts.

- Alternatively, direct electrophilic fluorination of the tert-butyl 1H-pyrazole-1-carboxylate at the 4-position under controlled conditions.

Research Findings and Optimization Notes

- The high yield (98%) of the tert-butyl 4-formyl-1H-pyrazole-1-carboxylate intermediate indicates a robust starting point for fluorination.

- Fluorination yields and regioselectivity depend heavily on the choice of fluorinating agent, solvent, temperature, and substrate electronic properties.

- Transition metal catalysts (e.g., Cu(OTf)2) have been reported to improve yields in related pyrazole fluorination reactions, though their use must be optimized for this specific substrate.

- Solvent choice impacts yield: acetonitrile and toluene are preferred over THF or dioxane for similar pyrazole functionalizations.

- Reaction times vary from a few hours to overnight depending on conditions and reagents.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of pyrazole aldehyde | Di-tert-butyl dicarbonate, MeCN, 25 °C, 18 h | 98 | High yield, mild conditions |

| Electrophilic fluorination | NFSI or Selectfluor, MeCN or DCM, RT to 60 °C | Moderate to high (variable) | Requires optimization for regioselectivity |

| Nucleophilic fluorination | 4-halopyrazole intermediate, KF or CsF, polar solvent, heat | Moderate to high | Depends on halogen leaving group and conditions |

| Catalytic fluorination | Cu(OTf)2 catalyst, toluene, 60 °C | ~60 | Catalyst improves yield, solvent critical |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions typically involve the use of a base and an organic solvent.

Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate with structurally analogous derivatives:

| Compound Name | CAS Number | Substituent | Similarity Score | Key Properties |

|---|---|---|---|---|

| tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate | Not provided | -F | Reference | High metabolic stability; moderate polarity |

| tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate | 1934420-54-8 | -CN | 0.86 | Strong electron-withdrawing; enhances reactivity |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150270-23-0 | -Br | 0.77–0.83 | Steric bulk; potential for cross-coupling |

| tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate | 121669-69-0 | -CH₃ | N/A | Electron-donating; increased lipophilicity |

| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 | -I | 0.75 | Heavy atom; useful in crystallography |

Key Observations :

- Electron Effects: Fluorine and cyano groups are electron-withdrawing, but the cyano derivative (similarity 0.86) may exhibit faster nucleophilic substitution due to stronger polarization .

- Lipophilicity : The methyl derivative (CAS 121669-69-0) has higher lipophilicity (logP ~1.8 vs. ~1.2 for the fluoro compound), impacting solubility and membrane permeability .

Spectroscopic and Crystallographic Data

- NMR Spectroscopy: The fluoro compound’s ¹H NMR shows coupling with fluorine (e.g., J = 6.9–9.1 Hz for adjacent protons), absent in methyl or cyano analogs . ¹³C NMR for the cyano derivative displays a distinct signal at ~115 ppm (C≡N) .

- Crystallography :

- The tert-butyl group induces predictable packing patterns. In the 4-chlorophenyl analog (), hydrogen bonding between carbonyl groups and aromatic protons (C=O···H–C) stabilizes the crystal lattice, a pattern likely shared with the fluoro compound .

Biological Activity

Introduction

Tert-butyl 4-fluoro-1H-pyrazole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 4-fluoro-1H-pyrazole-1-carboxylate features a pyrazole ring with a tert-butyl ester and a fluorine substituent, which are critical for its biological activity. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F N₃O₂ |

| Molecular Weight | 197.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism by which tert-butyl 4-fluoro-1H-pyrazole-1-carboxylate exerts its biological effects primarily involves interaction with specific enzymes and receptors. The fluorine atom is known to enhance the compound's binding affinity, while the carboxylate group can participate in hydrogen bonding, stabilizing interactions with target proteins.

Case Study: Inhibition of Enzymatic Activity

Research has shown that derivatives of pyrazole compounds can inhibit various enzymes linked to inflammatory pathways. For instance, studies indicate that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The IC50 values of related compounds suggest that modifications like fluorination can lead to enhanced anti-inflammatory effects .

Anti-inflammatory Properties

Tert-butyl 4-fluoro-1H-pyrazole-1-carboxylate has been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that related compounds can inhibit COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests potential utility in treating conditions characterized by inflammation.

Anticancer Activity

Recent studies have also explored the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as those mediated by protein kinases .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.